molecular formula C8H10N2O B154247 2-methylbenzamide Oxime CAS No. 40312-14-9

2-methylbenzamide Oxime

Cat. No.: B154247
CAS No.: 40312-14-9
M. Wt: 150.18 g/mol
InChI Key: UAKAWWHOQNNATR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylbenzamide oxime is a benzamide derivative featuring an oxime (-NOH) functional group attached to the 2-methylbenzamide scaffold. The compound is typically synthesized via coupling reactions involving benzamide precursors and hydroxylamine derivatives, though specific synthetic protocols and yields remain underreported in the literature .

Preparation Methods

Fundamental Reaction Mechanisms for Oxime Synthesis

Oximes are typically synthesized via nucleophilic addition of hydroxylamine to carbonyl groups in ketones or aldehydes, followed by dehydration . For 2-methylbenzamide oxime, the target structure implies the presence of both an amide and an oxime functional group. This necessitates a multi-step approach, often beginning with a ketone precursor that undergoes oximation and subsequent functionalization.

Formation of the Oxime Intermediate

The reaction of 2-methylacetophenone with hydroxylamine hydrochloride (NH2_2OH·HCl) in an alcoholic solvent (e.g., methanol or ethanol) represents the most direct route to the oxime intermediate. A base such as sodium bicarbonate or sodium acetate is typically added to neutralize HCl, driving the equilibrium toward oxime formation . For example:

2-Methylacetophenone+NH2OH\cdotpHClMeOH, NaHCO32-Methylacetophenone Oxime+H2O+NaCl\text{2-Methylacetophenone} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{MeOH, NaHCO}3} \text{2-Methylacetophenone Oxime} + \text{H}_2\text{O} + \text{NaCl}

This reaction proceeds at room temperature (5–40°C) over 5–10 hours, achieving yields exceeding 95% under optimized conditions . The oxime is isolated via solvent removal under reduced pressure, followed by recrystallization from benzene or hot water to attain high purity (melting point: 154–155°C) .

Industrial-Scale Synthesis Strategies

Two-Phase Solid-Liquid Systems

Patent CN1082045C highlights a scalable method for α-benzoin oxime synthesis, which can be adapted for this compound . Key steps include:

  • Reagent Dissolution : Hydroxylamine hydrochloride is dissolved in methanol, followed by the addition of 2-methylacetophenone and sodium bicarbonate.

  • Reaction Conditions : Stirring at 25–28°C for 8 hours releases CO2_2, indicating progress.

  • Workup : Distillation removes ~80% of methanol, and hot water is added to precipitate the crude oxime.

  • Purification : Refluxing the crude product with benzene yields pure oxime (71–75% overall yield) .

This method minimizes hydroxylamine decomposition and reduces environmental impact through efficient solvent recovery.

Oxidative Pathways

Patent CN100357263C describes an alternative route involving oxidation and oximation :

  • Oxidation : 2-Methylacetophenone is oxidized to 2-(2'-methylphenyl)-2-ketoacetic acid using potassium permanganate.

  • Esterification : The acid is converted to its methyl ester with methanol.

  • Bromination : Bromination at the methyl group introduces a reactive site.

  • Oximation : Reaction with methoxyamine forms the oxime, which is further functionalized to yield the target compound .

While this approach avoids hazardous reagents like methyl chloroformate, it involves multiple steps, reducing overall yield (55% in final stages) .

Reaction Optimization and Catalytic Effects

pH and Temperature Dependence

The oxime formation rate is highly sensitive to pH. Maintaining a slightly basic environment (pH 8–9) enhances nucleophilic attack by hydroxylamine while preventing acid-catalyzed side reactions . Elevated temperatures (>40°C) risk oxime decomposition, whereas temperatures below 10°C slow reaction kinetics .

Solvent Selection

Methanol and ethanol are preferred for their ability to solubilize hydroxylamine hydrochloride and carbonyl precursors. Polar aprotic solvents like tetrahydrofuran (THF) are employed in organometallic reactions but are less effective for simple oximations .

Mechanistic Insights and Byproduct Management

Competing Reaction Pathways

Ab initio studies reveal that oxime formation competes with Beckmann rearrangement under acidic conditions . For instance, protonation of the oxime oxygen can trigger rearrangement to an amide, complicating isolation of the desired oxime . To suppress this, mild bases (e.g., NaHCO3_3) are used to maintain neutrality during synthesis .

Byproduct Mitigation

In large-scale productions, unreacted hydroxylamine and inorganic salts are removed via aqueous extraction. Residual solvents like benzene are eliminated through azeotropic distillation, ensuring compliance with industrial safety standards .

Comparative Analysis of Synthetic Routes

MethodStarting MaterialYield (%)Purity (MP, °C)Scalability
Direct Oximation 2-Methylacetophenone95–99154–155High
Oxidative Pathway 2-Methylacetophenone5570Moderate
Two-Phase System 2-Methylacetophenone71–75154–155High

The direct oximation method offers superior yield and purity, making it the optimal choice for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Methylbenzamide oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitriles or amides.

    Reduction: Reduction of the oxime group can yield primary amines.

    Substitution: The oxime group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Nitriles or amides.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : 2-Methylbenzamide oxime is utilized as a key intermediate in the synthesis of various organic compounds. It serves as a reagent in reactions such as the Beckmann rearrangement, which transforms oximes into amides or nitriles depending on the conditions applied .
  • Ligand in Coordination Chemistry : The compound acts as a ligand in coordination chemistry, forming complexes with transition metals that can be useful in catalysis and material science.

Biology

  • Biochemical Assays : It is employed as a reagent in biochemical assays, particularly those involving enzyme inhibition. For instance, studies have shown that it interacts with acetylcholinesterase, an enzyme critical for neurotransmission.
  • Cellular Effects : Research indicates that this compound can induce necrosis in various cell types, including skeletal muscle and neural cells, highlighting its potential effects on cellular processes.

Medicine

  • Therapeutic Potential : There is ongoing research into its potential as an anticancer and anti-inflammatory agent. The compound has shown promise in inhibiting multiple kinases associated with cancer progression . Its role as an acetylcholinesterase reactivator also positions it as a candidate for treating conditions like Alzheimer’s disease .
  • Pharmaceutical Development : The compound is being explored for its use in developing pharmaceuticals targeting metabolic syndromes and neurodegenerative diseases .

Industry

  • Agrochemicals : this compound finds applications in the production of agrochemicals and other industrial chemicals, contributing to the synthesis of herbicides and pesticides.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of oximes, including this compound, exhibited significant anticancer activity by inhibiting key kinases involved in tumorigenesis. The findings suggest that structural modifications can enhance biological activity against cancer cells .
  • Enzyme Inhibition Studies : Research focused on the interaction between this compound and acetylcholinesterase revealed its potential to reactivate this enzyme after organophosphate poisoning, showcasing its therapeutic relevance in toxicology.
  • Beckmann Rearrangement Applications : The utility of this compound in the Beckmann rearrangement has been documented, providing insights into its role in synthesizing valuable amides from ketones and aldehydes under acidic conditions .

Mechanism of Action

The mechanism of action of 2-methylbenzamide oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, it can act as an inhibitor of certain enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Oxime-Containing Compounds

Structural and Physicochemical Properties

Table 1: Comparative Physicochemical Properties of Selected Oxime Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Bioactivity Highlights
2-Methylbenzamide oxime C₈H₈N₂O₂ 164.16 Not reported Not reported Potential anticancer/antimicrobial (inferred)
2-Indanone oxime C₉H₉NO 147.18 152–154 Low water solubility Antifungal, enzyme inhibition
4-Methylpentan-2-one oxime C₆H₁₃NO 115.17 Not reported Organic solvents Industrial antifouling agent
Phosgene oxime CCl₂NO 113.93 -40 (liquid) Reacts violently Extreme toxicity (chemical warfare agent)

Key Observations :

  • This compound lacks detailed physicochemical data compared to analogs like 2-indanone oxime, which has a well-defined melting point .

Biological Activity

2-Methylbenzamide oxime is a compound with significant biological activity, particularly in biochemical and pharmacological contexts. This article reviews its mechanisms of action, cellular effects, metabolic pathways, and relevant case studies to provide a comprehensive understanding of its biological implications.

Chemical Structure and Properties

This compound is derived from 2-methylbenzamide through the reaction with hydroxylamine. It features a functional oxime group (-C=N-OH) that plays a crucial role in its biological activity. The compound can participate in various chemical reactions, including oxidation, reduction, and substitution, which are essential for its interaction with biological systems.

Target Interactions

The primary target of this compound is not extensively documented; however, it is known to interact with several enzymes and receptors. Oximes generally form stable adducts with aldehydes and ketones, which can lead to irreversible changes in the target molecules. This mechanism is particularly relevant in the context of enzyme inhibition.

Enzyme Inhibition

One notable interaction involves acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibition of AChE by this compound may lead to increased levels of acetylcholine, affecting synaptic transmission and potentially leading to neurotoxic effects.

Cytotoxicity Studies

Research indicates that this compound can induce necrosis in various cell types, including skeletal muscle, kidney, liver, and neural cells. This necrotic effect is characterized by uncontrolled cell death, often associated with cell lysis and inflammation.

Dosage-Dependent Effects

The biological effects of this compound vary significantly with dosage:

  • Low Doses : May exhibit therapeutic properties by activating antioxidant mechanisms and inhibiting AChE.
  • High Doses : Can lead to cytotoxicity and cell death across multiple cell lines.

Metabolic Pathways

The metabolism of this compound involves several pathways:

  • Cytochrome P450 Pathways : These pathways are crucial for the biotransformation of many xenobiotics, including this compound.
  • Formation of Oximes and Hydrazones : These intermediates are pivotal in its biochemical interactions and potential therapeutic applications.

Study on Toxicity

A study evaluated the acute toxicity of this compound using LD50 values in animal models. The findings indicated variability in toxicity based on administration routes (oral vs. intraperitoneal), highlighting the importance of understanding dosage and delivery methods when assessing safety profiles .

Pharmacological Applications

Recent research has explored the use of this compound as a ligand in coordination chemistry and as a reagent in organic synthesis. Its ability to act as a sequestering agent for metal ions opens avenues for therapeutic applications in metal detoxification processes .

Summary Table of Biological Activities

Biological Activity Description
Enzyme Inhibition Inhibits acetylcholinesterase; affects neurotransmission
Cytotoxicity Induces necrosis in skeletal muscle, kidney, liver, and neural cells
Metabolic Pathways Involves cytochrome P450; forms oximes and hydrazones
Dosage Effects Low doses may have therapeutic effects; high doses lead to cytotoxicity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methylbenzamide oxime, and how can reproducibility be ensured?

  • Methodology : The synthesis typically involves the reaction of 2-methylbenzoyl chloride with hydroxylamine under controlled pH and temperature. Key steps include:

  • Purification via recrystallization or column chromatography.
  • Characterization using 1H^1H-NMR, 13C^{13}C-NMR, and HPLC (>95% purity) .
    • Reproducibility : Document reaction conditions (solvent, molar ratios, catalysts) in detail. Provide raw spectral data (e.g., NMR peaks: δ 7.8–7.2 ppm for aromatic protons) and melting points in supplementary materials .

Q. How is this compound characterized for purity and structural integrity?

  • Key Techniques :

  • Spectroscopy : NMR to confirm oxime formation (C=N-OH peak at ~1600 cm1^{-1} in IR) and absence of unreacted intermediates.
  • Chromatography : HPLC with UV detection (λ = 254 nm) to quantify purity .
    • Validation : Cross-reference data with published spectra for analogous oxime derivatives (e.g., PubChem entries) .

Q. What are the known biological applications of this compound in antimicrobial research?

  • Applications : Demonstrated activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via inhibition of cell wall synthesis. Minimal activity against Gram-negative strains (e.g., E. coli) .
  • Experimental Design : Use agar dilution assays at concentrations of 10–100 µg/mL. Include positive controls (e.g., ampicillin) and measure zone-of-inhibition diameters .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound?

  • Case Study : If in vitro assays show low cytotoxicity (IC50_{50} > 100 µM), but in vivo models indicate organ toxicity, consider:

  • Metabolic Activation : Test metabolites using liver microsome assays.
  • Species Sensitivity : Compare rodent vs. human cell lines .
    • Uncertainty Factors : Apply a factor of 3–10 in risk assessments to account for interspecies variability, as done for phosgene oxime AEGL derivations .

Q. What advanced strategies optimize the antimicrobial activity of this compound derivatives?

  • Structural Modifications :

  • Introduce electron-withdrawing groups (e.g., -NO2_2) at the benzene ring to enhance membrane permeability.
  • Replace the methyl group with bulkier substituents (e.g., isopropyl) to improve target binding .
    • Validation : Use molecular docking simulations (e.g., AutoDock Vina) to predict interactions with bacterial enzymes .

Q. How should researchers design inhalation toxicity studies for this compound, given limited data?

  • Protocol : Adapt AEGL frameworks (e.g., phosgene oxime):

  • Exposure Levels : Test concentrations from 0.1–10 mg/m3^3 over 10–60 minutes.
  • Endpoints : Monitor pulmonary edema (histopathology) and cytokine release (ELISA) .
    • Scaling : Use time-concentration models (Cn×t=k^n \times t = k) with n=1n = 1 for extrapolation .

Q. What methodologies address instability of this compound in aqueous solutions?

  • Stabilization :

  • Store at –20°C in anhydrous DMSO.
  • Add antioxidants (e.g., 0.1% BHT) to prevent oxidative degradation.
    • Monitoring : Conduct accelerated stability studies (40°C/75% RH for 14 days) with LC-MS tracking .

Q. Methodological and Analytical Challenges

Q. How can researchers validate novel synthetic intermediates of this compound?

  • Multi-Technique Approach :

  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 179).
  • X-ray Crystallography : Resolve ambiguous stereochemistry .

Q. What computational tools predict the environmental fate of this compound?

  • Models : Use EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF) potentials.
  • Limitations : Cross-validate with experimental soil mobility assays (OECD 106 guidelines) .

Q. Ethical and Reproducibility Considerations

Q. How should ethical guidelines inform in vivo studies of this compound?

  • Compliance : Follow institutional protocols (e.g., IACUC) for humane endpoints.
  • Reporting : Document animal strain, dosing regimen, and statistical power calculations in supplementary materials .

Q. What literature search strategies ensure comprehensive coverage of this compound research?

  • Databases : Use SciFinder for reaction pathways and Reaxys for spectral data.
  • Filters : Apply "review articles" and "patents" filters to identify gaps .

Properties

CAS No.

40312-14-9

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

N'-hydroxy-2-methylbenzenecarboximidamide

InChI

InChI=1S/C8H10N2O/c1-6-4-2-3-5-7(6)8(9)10-11/h2-5,11H,1H3,(H2,9,10)

InChI Key

UAKAWWHOQNNATR-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=NO)N

Isomeric SMILES

CC1=CC=CC=C1/C(=N\O)/N

Canonical SMILES

CC1=CC=CC=C1C(=NO)N

Pictograms

Corrosive; Acute Toxic; Irritant

Synonyms

(Z)-N’-hydroxy-2-methylbenzimidamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-methylbenzamide Oxime
2-methylbenzamide Oxime
2-methylbenzamide Oxime
2-methylbenzamide Oxime
2-methylbenzamide Oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.